molecular formula C12H18N2 B2871246 4-[(4-Methylpiperidin-1-yl)methyl]pyridine CAS No. 2210051-39-9

4-[(4-Methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2871246
CAS No.: 2210051-39-9
M. Wt: 190.29
InChI Key: AXKOKXBKXUJAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a chemical compound that features a pyridine ring substituted with a 4-((4-methylpiperidin-1-yl)methyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 4-methylpiperidine with a suitable pyridine derivative. One common method is the alkylation of 4-methylpiperidine with 4-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-[(4-Methylpiperidin-1-yl)methyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler analog with a methyl group on the pyridine ring.

    4-(4-Methylpiperidin-1-yl)aniline: A related compound with an aniline group instead of a pyridine ring.

    4-(2-Aminoethyl)pyridine: Another pyridine derivative with an aminoethyl group.

Uniqueness

4-[(4-Methylpiperidin-1-yl)methyl]pyridine is unique due to the presence of both a piperidine and a pyridine ring in its structure. This combination provides distinct chemical properties and potential applications compared to its simpler analogs. The compound’s ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable chemical entity.

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOKXBKXUJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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